Voglibose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Voglibose in Type 2 Diabetes Management

Voglibose is a prescription drug belonging to a class of medications called alpha-glucosidase inhibitors (AGIs). These drugs work by delaying the breakdown of complex carbohydrates in the small intestine into simple sugars like glucose. This, in turn, helps to regulate blood sugar levels after meals in individuals with type 2 diabetes [].

There is a significant body of scientific research supporting the use of Voglibose for type 2 diabetes management. Studies have shown that Voglibose is effective in lowering postprandial (after-meal) blood sugar levels [, ]. This can be beneficial for individuals struggling to control their blood sugar after eating.

Potential Benefits Beyond Blood Sugar Control

While the primary focus of Voglibose research has been on its impact on blood sugar control, there are emerging areas of investigation exploring potential benefits beyond diabetes management.

- Cardiovascular Protection: Some studies suggest that Voglibose may offer some protection against cardiovascular complications associated with diabetes. This is thought to be due to its ability to improve endothelial function, which helps regulate blood flow and blood pressure [].

Important Note

More research is needed to confirm these potential benefits and to understand the long-term effects of Voglibose.

Future Directions for Voglibose Research

Voglibose continues to be an area of active research. Here are some ongoing areas of investigation:

- Combination therapies: Researchers are exploring the potential benefits of combining Voglibose with other diabetes medications to achieve better blood sugar control.

- Long-term effects: Studies are ongoing to evaluate the long-term safety and efficacy of Voglibose for managing type 2 diabetes and its potential complications.

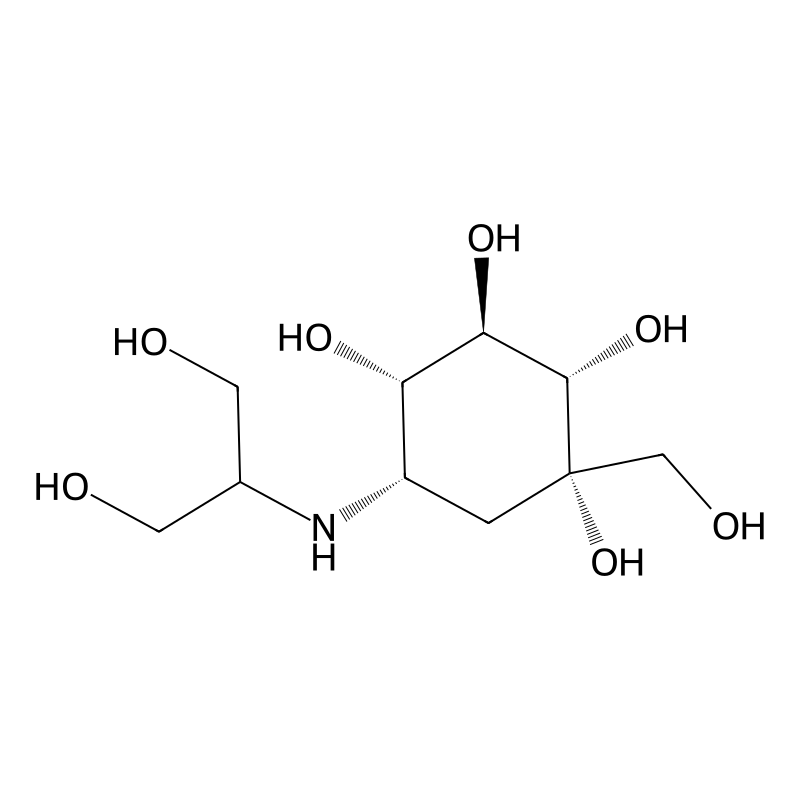

Voglibose is an alpha-glucosidase inhibitor primarily used in the management of postprandial blood glucose levels in individuals with type II diabetes mellitus. This compound, first discovered in Japan in 1981 and commercially launched in 1994, works by delaying the absorption of carbohydrates in the intestine, thereby preventing spikes in blood glucose levels after meals. The chemical formula for voglibose is , with a molar mass of approximately 267.28 g/mol .

Voglibose works by inhibiting the alpha-glucosidase enzymes present in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates (starches) into simpler sugars (glucose) that can be absorbed into the bloodstream. By inhibiting these enzymes, Voglibose delays the digestion and absorption of carbohydrates, leading to a lower rise in blood sugar levels after meals [].

Voglibose acts through reversible inhibition of alpha-glucosidases, enzymes that break down complex carbohydrates into simple sugars. By binding to these enzymes, voglibose effectively slows down the hydrolysis of oligosaccharides and disaccharides, leading to reduced glucose absorption in the small intestine. This mechanism helps mitigate postprandial hyperglycemia (PPHG) by controlling the rate at which glucose enters the bloodstream .

The primary biological activity of voglibose involves its role as an antihyperglycemic agent. It not only inhibits alpha-glucosidases but also has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin sensitivity and secretion. This dual action contributes to better glycemic control in diabetic patients . Additionally, voglibose exhibits a lower incidence of gastrointestinal side effects compared to other drugs in its class, such as acarbose and miglitol .

The synthesis of voglibose involves several chemical steps, primarily derived from validamycins produced by Streptomyces hygroscopicus. The process includes:

- Isolation: Extraction from culture media of Streptomyces hygroscopicus.

- Chemical Modification: Structural modifications to enhance its inhibitory properties against alpha-glucosidases.

- Purification: Various purification techniques such as crystallization or chromatography to isolate the active compound from impurities .

Voglibose has been studied for its interactions with various medications and dietary components. Notably:

- Oral Hypoglycemic Agents: It shows additive effects when combined with sulfonylureas, potentially enhancing their efficacy without significantly increasing side effects .

- Dietary Carbohydrates: Its effectiveness can be influenced by carbohydrate intake; higher carbohydrate meals may lead to more pronounced effects on blood glucose levels .

Voglibose belongs to a class of drugs known as alpha-glucosidase inhibitors, which also includes:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acarbose | First approved alpha-glucosidase inhibitor; more gastrointestinal side effects compared to voglibose. | |

| Miglitol | Shorter half-life; less effective than voglibose in some studies but similar mechanism of action. |

Uniqueness of Voglibose

Voglibose is distinguished by its relatively lower incidence of gastrointestinal side effects and its ability to enhance GLP-1 secretion compared to its counterparts. This makes it a favorable option for patients who may experience discomfort from other alpha-glucosidase inhibitors .

The classical approach to voglibose synthesis has been primarily based on valiolamine as the key intermediate, following methodologies initially developed in the 1980s. The most established classical route involves an eight-step chemical synthesis starting from valiolamine, which is obtained from validamycin fermentation by-products [1]. This pathway begins with the protection of the valiolamine amino group using benzyloxycarbonyl chloride in the presence of sodium hydrogen carbonate in ethyl acetate to produce the corresponding N-benzyloxycarbonyl derivative [1].

The protected intermediate undergoes bromination with bromine in water to afford a cyclic carbamate, followed by debromination using sodium borohydride in aqueous solution [1]. Subsequent hydrolysis with barium hydroxide under reflux conditions converts the cyclic carbamate to free valiolamine [1]. The final step involves reductive condensation of valiolamine with 1,3-dihydroxyacetone using sodium cyanoborohydride in dimethylformamide with hydrochloric acid [1].

This classical methodology, while historically significant, presents several limitations including multiple reaction steps, relatively low overall yields of approximately 30-35%, and the requirement for toxic reagents such as liquid bromine [2]. The method also involves cumbersome post-fermentation processing and generates substantial amounts of waste liquids requiring environmental treatment [2].

An alternative classical approach utilizes inositol derivatives as starting materials. This route involves the systematic protection and deprotection of hydroxyl groups, followed by selective oxidation and reduction sequences to construct the required stereochemistry [3]. The process requires careful control of protecting group strategies to achieve the desired regiochemistry and stereochemistry of the final product.

Modern Asymmetric Synthesis Approaches

Recent advances in asymmetric synthesis have revolutionized voglibose preparation through the development of more efficient and selective methodologies. The most notable breakthrough came from the work of Rocq and colleagues, who achieved a concise seven-step asymmetric synthesis of voglibose from an O-arylated lactic acid derivative [4] [5] [6] [7]. This approach represents a significant improvement over classical methods in terms of both efficiency and stereoselectivity.

The key innovation in this asymmetric approach centers on an oxidative phenol dearomatization process promoted by hypervalent iodine reagents [4] [7]. The methodology employs a chiral auxiliary that serves simultaneously as a protecting group and as a stereochemical directing element, enabling the asymmetric formation of the target molecule [4]. The hypervalent iodine reagent facilitates the oxidative dearomatization of the phenolic starting material, creating a highly functionalized intermediate with multiple stereocenters [7].

The mechanistic pathway involves the formation of an aryloxyl radical as the key chain-carrying intermediate, which undergoes coupling with an activated water molecule that has been rendered electrophilic through coordination with the iodine center [8]. This process generates the dearomatized product along with an iodanyl radical that propagates the reaction chain. The stereochemical outcome is controlled by the chiral auxiliary, which remains attached throughout the key bond-forming steps [4].

The asymmetric synthesis demonstrates superior yields of 65-70% compared to classical approaches, while maintaining excellent enantioselectivity [4]. The method also reduces the number of synthetic steps from eight to seven, thereby improving overall efficiency and reducing waste generation. The use of hypervalent iodine reagents, while requiring specialized handling, provides a more environmentally benign alternative to traditional heavy metal oxidants [9].

Valiolamine-Based Synthetic Routes

Valiolamine remains the most important precursor for voglibose synthesis, serving as the core aminocyclitol structure that undergoes final functionalization to yield the target compound [10] [1] [2]. The preparation of valiolamine itself has been the subject of extensive research, with several synthetic routes developed to improve accessibility and reduce costs.

The traditional valiolamine synthesis begins with validamycin fermentation by-products, specifically the compound 1L-(1,3,4/2)-4-amino-6-hydroxymethyl-1,2,3-cyclohexanetriol [2]. This starting material undergoes amino protection using benzyloxycarbonyl groups, followed by elimination reactions with tosyl chloride to generate olefinic intermediates [2]. The subsequent asymmetric epoxidation represents a critical step that establishes the required stereochemistry for the final product [2].

Modern improvements to valiolamine synthesis have focused on developing more efficient asymmetric epoxidation conditions. The use of supported catalysts containing metal ions with inorganic or organic counterions has enabled better control over the stereochemical outcome [2]. These catalysts can be recovered and recycled, making the process more economically viable for large-scale production [2].

Alternative valiolamine synthetic routes have been developed starting from glucose and other readily available sugar precursors. These approaches utilize enzyme-catalyzed transformations to establish the correct stereochemistry while avoiding the need for extensive protecting group manipulations [11]. The enzymatic methods offer advantages in terms of selectivity and mild reaction conditions, though they require careful optimization of enzyme expression and activity [11].

A particularly innovative approach involves the use of sugar phosphate cyclases to construct the cyclohexane ring system directly from acyclic precursors [12]. This biomimetic strategy takes advantage of the natural biosynthetic pathways used by microorganisms to produce aminocyclitol-containing antibiotics [12]. The method has shown promise for producing valiolamine analogs with modified substitution patterns [12].

Green Chemistry Approaches to Voglibose Synthesis

The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches to voglibose synthesis. These methodologies focus on reducing solvent usage, eliminating toxic reagents, and minimizing waste generation while maintaining synthetic efficiency [13].

One promising green chemistry approach involves the use of water as the primary solvent for key synthetic transformations. Water-based synthesis offers several advantages including reduced environmental impact, improved safety profiles, and often enhanced reaction selectivity due to unique solvent effects [13]. The challenge lies in developing catalysts and reaction conditions that are compatible with aqueous media while maintaining the required stereochemical control.

Enzymatic catalysis represents another important green chemistry strategy for voglibose synthesis. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, making them attractive alternatives to traditional chemical catalysts [13]. Recent advances in enzyme engineering have enabled the development of more robust and selective biocatalysts for complex synthetic transformations [13].

The application of microwave-assisted synthesis has shown potential for improving the efficiency of voglibose preparation while reducing energy consumption [13]. Microwave heating can accelerate reaction rates and improve yields while using less solvent and shorter reaction times compared to conventional heating methods [13]. This approach is particularly valuable for scaling up synthetic processes.

Flow chemistry techniques have emerged as another green chemistry tool for voglibose synthesis. Continuous flow reactors offer better control over reaction parameters, reduced solvent usage, and improved safety profiles compared to batch processes [13]. The ability to perform multiple synthetic steps in a continuous sequence can significantly reduce overall process complexity and waste generation [13].

Industrial-Scale Production Methodologies

Industrial production of voglibose currently relies primarily on fermentation-based approaches, either through direct microbial synthesis or through the production of key intermediates that are subsequently converted to the final product [14] [15]. The most established industrial method involves the fermentation of Streptomyces hygroscopicus strains, which naturally produce validamycin A and related compounds that serve as precursors for voglibose synthesis [14] [15].

The fermentation process requires careful optimization of culture conditions including temperature, pH, nutrient composition, and aeration to maximize productivity [15]. Studies have shown that fermentation temperature significantly affects validamycin A biosynthesis, with optimal production occurring at temperatures between 35-37°C [15]. The temperature effect appears to be related to enhanced gene transcription and key enzyme activities at these elevated temperatures [15].

Industrial fermentation typically utilizes complex media containing glucose, starch, and various nitrogen sources such as yeast extract and peptone [16]. The fermentation broth is processed through extraction and purification steps involving filtration, solvent extraction, and chromatographic separation to obtain pure voglibose [14]. The overall yield from fermentation approaches is typically low, ranging from 15-25%, which presents challenges for commercial viability [14].

Semi-synthetic approaches have been developed to improve the efficiency of industrial voglibose production. These methods combine fermentation to produce key intermediates with chemical synthesis to complete the conversion to voglibose [17]. The semi-synthetic approach can achieve higher overall yields of 20-30% while maintaining the advantages of biological selectivity for the initial steps [17].

Quality control in industrial production requires sophisticated analytical methods to ensure product purity and consistency. High-performance liquid chromatography with refractive index detection has been validated as a reliable method for quantifying voglibose in pharmaceutical formulations [18]. The method demonstrates good linearity, precision, and accuracy across the concentration range relevant for commercial products [18].

Recent developments in industrial production have focused on improving fermentation productivity through genetic engineering of producer strains. Enhanced strains with improved validamycin A production have been developed through metabolic engineering approaches targeting the biosynthetic pathway [11]. These engineered strains can achieve higher titers of precursor compounds, thereby improving the overall economics of voglibose production [11].

The industrial production process must also address environmental concerns related to waste generation and treatment. Fermentation broths contain significant amounts of organic matter and residual nutrients that require proper treatment before disposal [14]. Advanced bioprocessing techniques including integrated downstream processing and waste valorization strategies are being developed to address these environmental challenges [14].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BF - Alpha glucosidase inhibitors

A10BF03 - Voglibose

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Glycosidases [EC:3.2.1.-]

GANC [HSA:2595] [KO:K12317]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Oe H, Nakamura K, Kihara H, Shimada K, Fukuda S, Takagi T, Miyoshi T, Hirata K, Yoshikawa J, Ito H; FESC, for Effect of a DPP-4 inhibitor on left ventricular diastolic dysfunction in patients with type 2 diabetes and diabetic cardiomyopathy (3D) study investigators. Comparison of effects of sitagliptin and voglibose on left ventricular diastolic dysfunction in patients with type 2 diabetes: results of the 3D trial. Cardiovasc Diabetol. 2015 Jun 19;14:83. doi: 10.1186/s12933-015-0242-z. PubMed PMID: 26084668; PubMed Central PMCID: PMC4473835.

3: Tani S, Nagao K, Hirayama A. Differences between Mitiglinide/Voglibose Fixed-dose Combination and Glimepiride in Modifying Low-density Lipoprotein Heterogeneity in Japanese Type-2 Diabetic Patients: A Pilot Study. Drug Res (Stuttg). 2015 May 26. [Epub ahead of print] PubMed PMID: 26011816.

4: Choi HK, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim HS, Shin JG. Pharmacokinetic study of metformin to compare voglibose/metformin fixed-dose combination with coadministered voglibose and metformin. Int J Clin Pharmacol Ther. 2015 Feb;53(2):147-53. doi: 10.5414/CP202197. PubMed PMID: 25546164; PubMed Central PMCID: PMC4558629.

5: Zhang FF, Zhao YQ, Fan JP, Liu LG, Li RW, Shen WB, Ding Y. Structural identification of 4-benzyl-voglibose hydrochloride monohydrate using NMR and single-crystal X-ray diffraction methods. Carbohydr Res. 2015 Jan 30;402:81-6. doi: 10.1016/j.carres.2014.08.001. Epub 2014 Aug 12. PubMed PMID: 25497337.

6: Kim HS, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim DH, Shin JG. The effect of voglibose on the pharmacokinetics of metformin in healthy Korean subjects. Int J Clin Pharmacol Ther. 2014 Nov;52(11):1005-11. doi: 10.5414/CP202160. PubMed PMID: 25161160.

7: Ono Y, Kamoshima H, Nakamura A, Nomoto H. Glycemic/metabolic responses to identical meal tolerance tests at breakfast, lunch and dinner in Japanese patients with type 2 diabetes mellitus treated with a dipeptidyl peptidase-4 inhibitor and the effects of adding a mitiglinide/voglibose fixed-dose combination. Expert Opin Pharmacother. 2014 Sep;15(13):1785-95. doi: 10.1517/14656566.2014.939070. Epub 2014 Jul 21. PubMed PMID: 25046055.

8: Tajima N, Kadowaki T, Okamoto T, Sato A, Okuyama K, Minamide T, Arjona Ferreira JC. Sitagliptin added to voglibose monotherapy improves glycemic control in patients with type 2 diabetes. J Diabetes Investig. 2013 Nov 27;4(6):595-604. doi: 10.1111/jdi.12116. Epub 2013 Jul 21. PubMed PMID: 24843714; PubMed Central PMCID: PMC4020255.

9: Kaku K. Efficacy of voglibose in type 2 diabetes. Expert Opin Pharmacother. 2014 Jun;15(8):1181-90. doi: 10.1517/14656566.2014.918956. Epub 2014 May 5. Review. PubMed PMID: 24798092.

10: Takahara M, Shiraiwa T, Katakami N, Kaneto H, Matsuoka TA, Shimomura I. Efficacy of adding once- and thrice-daily voglibose in Japanese type 2 diabetic patients treated with alogliptin. Endocr J. 2014;61(5):447-56. Epub 2014 Feb 22. PubMed PMID: 24561488.

11: Dabhi AS, Bhatt NR, Shah MJ. Voglibose: an alpha glucosidase inhibitor. J Clin Diagn Res. 2013 Dec;7(12):3023-7. doi: 10.7860/JCDR/2013/6373.3838. Epub 2013 Dec 15. PubMed PMID: 24551718; PubMed Central PMCID: PMC3919386.

12: Jones RB, Vickers SP, Cheetham SC, Headland KR, Mark M, Klein T. Effect of linagliptin, alone and in combination with voglibose or exendin-4, on glucose control in male ZDF rats. Eur J Pharmacol. 2014 Apr 15;729:59-66. doi: 10.1016/j.ejphar.2014.02.004. Epub 2014 Feb 14. PubMed PMID: 24530555.

13: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.

14: Do HJ, Jin T, Chung JH, Hwang JW, Shin MJ. Voglibose administration regulates body weight and energy intake in high fat-induced obese mice. Biochem Biophys Res Commun. 2014 Jan 17;443(3):1110-7. doi: 10.1016/j.bbrc.2013.12.120. Epub 2014 Jan 2. PubMed PMID: 24388987.

15: Ono Y, Nakamura A, Cho KY, Nomoto H. The glycemic/metabolic responses to meal tolerance tests at breakfast, lunch and dinner, and effects of the mitiglinide/voglibose fixed-dose combination on postprandial profiles in Japanese patients with type 2 diabetes mellitus. Expert Opin Pharmacother. 2014 Feb;15(3):311-24. doi: 10.1517/14656566.2014.868437. Epub 2013 Dec 13. PubMed PMID: 24328511.

16: Dewda PR, Agrawal S. Role of voglibose in the treatment of prediabetes in Indian population: a cross-speciality survey. J Clin Diagn Res. 2013 Oct;7(10):2258-60. doi: 10.7860/JCDR/2013/5787.3486. Epub 2013 Oct 5. PubMed PMID: 24298491; PubMed Central PMCID: PMC3843411.

17: Ohta A, Ohshige T, Sakai K, Nakamura Y, Tenjin A, Tsukiyama S, Terashima Y, Matsubara F, Kawata T, Nagai Y, Tanaka Y. Comparison of the hypoglycemic effect of sitagliptin versus the combination of mitiglinide and voglibose in drug-naïve Japanese patients with type 2 diabetes. Expert Opin Pharmacother. 2013 Dec;14(17):2315-22. doi: 10.1517/14656566.2013.842554. Epub 2013 Sep 30. PubMed PMID: 24079645.

18: Konya H, Katsuno T, Tsunoda T, Yano Y, Kamitani M, Miuchi M, Hamaguchi T, Miyagawa J, Namba M. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2013 Sep 2;6:317-25. doi: 10.2147/DMSO.S36046. Review. PubMed PMID: 24039439; PubMed Central PMCID: PMC3769413.

19: Bin BH, Seo J, Yang SH, Lee E, Choi H, Kim KH, Cho EG, Lee TR. Novel inhibitory effect of the antidiabetic drug voglibose on melanogenesis. Exp Dermatol. 2013 Aug;22(8):541-6. doi: 10.1111/exd.12195. PubMed PMID: 23879813.

20: Yamaguchi M, Saji T, Mita S, Kulmatycki K, He YL, Furihata K, Sekiguchi K. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes. Int J Clin Pharmacol Ther. 2013 Aug;51(8):641-51. doi: 10.5414/CP201902. PubMed PMID: 23782587.